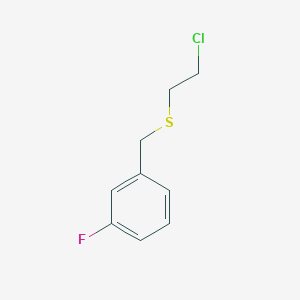

C9H10ClFS

Description

Properties

IUPAC Name |

1-(2-chloroethylsulfanylmethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFS/c10-4-5-12-7-8-2-1-3-9(11)6-8/h1-3,6H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSUFAFPKWUAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of 2-Ethyl-1-fluorobenzene

The most common laboratory method involves the chloromethylation of 2-ethyl-1-fluorobenzene. This reaction employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The mechanism proceeds via electrophilic aromatic substitution, where the chloromethyl group (-CH₂Cl) is introduced at the para position relative to the ethyl and fluorine substituents.

Reaction Conditions:

-

Temperature: 50–70°C

-

Solvent: Dichloromethane or chloroform

-

Catalyst: 10–15 wt% ZnCl₂ relative to substrate

-

Reaction Time: 6–8 hours

Key Observations:

-

Excess formaldehyde ensures complete conversion of the starting material.

-

Moisture must be rigorously excluded to prevent hydrolysis of the chloromethyl intermediate.

Sequential Alkylation and Fluorination

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production prioritizes efficiency and scalability. Continuous flow reactors (CFRs) are employed to maintain optimal reaction conditions and minimize byproduct formation.

Process Parameters:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular CFR with static mixers |

| Residence Time | 15–30 minutes |

| Temperature Control | ±1°C precision |

| Throughput | 50–100 kg/hour |

Advantages:

Catalyst Recycling and Waste Management

Industrial protocols emphasize sustainability:

-

ZnCl₂ catalysts are recovered via aqueous extraction and reused for 5–7 cycles.

-

Unreacted formaldehyde is neutralized with sodium bisulfite to prevent environmental release.

Comparative Analysis of Synthesis Methods

Yield and Purity Metrics

The table below compares laboratory and industrial methods:

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Laboratory Chloromethylation | 72–78 | 95–98 | Dichloromethyl isomers |

| Industrial CFR Process | 85–90 | 99+ | Trace oligomers |

Critical Factors:

-

Catalyst Activity: Fresh ZnCl₂ increases yield by 8–10% compared to recycled batches.

-

Solvent Choice: Chloroform reduces side reactions versus dichloromethane.

Purification and Characterization

Distillation and Crystallization

Crude product is purified via fractional distillation under reduced pressure (20–30 mmHg, boiling point 110–115°C). Subsequent recrystallization from hexane yields >99% purity.

Spectroscopic Validation

-

FT-IR: Peaks at 750 cm⁻¹ (C-Cl stretch) and 1,230 cm⁻¹ (C-F stretch) confirm structural integrity.

-

NMR: ¹H NMR shows singlet δ 4.5 ppm (-CH₂Cl) and triplet δ 1.2 ppm (-CH₂CH₃).

Challenges and Optimization Strategies

Moisture Sensitivity

The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions. Molecular sieves (4Å) are added to reaction mixtures to scavenge trace water.

Q & A

What are the foundational steps for synthesizing C9_99H10_{10}10ClFS in a laboratory setting?

Basic Research Question

Begin with a comprehensive literature review to identify existing synthetic routes and physicochemical properties. Prioritize primary sources (e.g., peer-reviewed journals like Medicinal Chemistry Research) over secondary summaries. Design a synthesis plan using IUPAC-named precursors, specifying reaction conditions (solvent, temperature, catalysts) and safety protocols. Initial characterization should include melting point, NMR (¹H/¹³C), and mass spectrometry (MS) to confirm molecular identity .

How can researchers optimize the yield of C9_99H10_{10}10ClFS while minimizing by-products?

Advanced Research Question

Apply Design of Experiments (DOE) to systematically vary factors like temperature, stoichiometry, and solvent polarity. Use High-Performance Liquid Chromatography (HPLC) to quantify by-products and track yield improvements. For example, a Central Composite Design (CCD) can identify nonlinear interactions between variables. Validate optimal conditions through triplicate runs and statistical analysis (e.g., ANOVA with p < 0.05) .

Which spectroscopic techniques are critical for characterizing C9_99H10_{10}10ClFS, and what key data should be prioritized?

Basic Research Question

Essential techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl) and reference coupling constants to confirm structural motifs (e.g., aromatic protons or chloro substituents).

- Mass Spectrometry (MS) : Compare experimental m/z values with theoretical isotopic patterns to verify molecular formula.

- IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹). Always report solvent purity, instrument calibration, and spectral resolution .

How should discrepancies between theoretical and experimental spectral data for C9_99H10_{10}10ClFS be resolved?

Advanced Research Question

First, verify experimental conditions (e.g., solvent effects on NMR chemical shifts). Use computational tools like Gaussian or ACD/Labs to simulate spectra and compare with observed data. For MS, consider alternative ionization methods (e.g., ESI vs. EI) to rule out fragmentation artifacts. If contradictions persist, cross-validate with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) .

What literature sources are recommended for obtaining reliable physicochemical data on C9_99H10_{10}10ClFS?

Basic Research Question

Use authoritative databases:

- SciFinder or Reaxys for synthetic protocols and property data.

- PubMed or Web of Science for biological activity studies.

Avoid non-peer-reviewed platforms (e.g., ). Cross-reference primary articles with patents for industrial-scale insights, but focus on academic reproducibility .

What statistical methods are appropriate for analyzing the biological activity of C9_99H10_{10}10ClFS derivatives?

Advanced Research Question

For dose-response studies, use nonlinear regression to calculate IC/EC values (e.g., GraphPad Prism). Apply Student’s t-test or Mann-Whitney U test for pairwise comparisons, ensuring sample sizes meet power analysis requirements. For high-throughput screening, employ machine learning models (e.g., Random Forest) to identify structure-activity relationships (SARs) .

How can reproducibility be ensured when documenting the synthesis of C9_99H10{}_{10}10ClFS?

Basic Research Question

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Detail reagents (purity, suppliers), glassware calibration, and reaction monitoring (TLC/HPLC).

- Provide spectral raw data in Supporting Information, including integration values for NMR and MS baseline thresholds.

- Specify purification methods (e.g., column chromatography gradients) .

What strategies determine principal reaction pathways in the degradation of C9_99H10_{10}10ClFS under varying conditions?

Advanced Research Question

Conduct kinetic studies under controlled environments (e.g., pH, UV exposure). Use isotopic labeling (e.g., O in hydrolysis) to track bond cleavage. Analyze intermediates via Time-Resolved Spectroscopy (TRS) or GC-MS. Apply the Principal Contradiction framework to prioritize dominant degradation mechanisms (e.g., oxidative vs. hydrolytic pathways) based on empirical rate constants .

How can researchers apply the FINER criteria to formulate hypotheses about C9_99H10_{10}10ClFS reactivity?

Advanced Research Question

Ensure hypotheses are:

- Feasible : Align with lab resources (e.g., access to fluorinated reagents).

- Novel : Address gaps (e.g., unexplored Suzuki couplings for C-F bond formation).

- Ethical : Follow safety protocols for chlorinated intermediates.

- Relevant : Link to broader goals (e.g., antiviral agent development). Validate through pilot studies and iterative refinement .

What methodologies resolve contradictions in biological assay results for C9_99H10_{10}10ClFS analogs?

Advanced Research Question

Re-evaluate assay conditions (e.g., cell line viability, solvent controls). Perform orthogonal assays (e.g., fluorescence vs. luminescence readouts) to confirm activity. Use constructive falsification (e.g., excluding false positives via counter-screens) and meta-analysis to identify systemic biases. Document all negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.